trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride
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Overview
Description
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a pyrazole ring, which is further modified with a methanamine group and two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. One common approach is the cyclization of 1-methyl-1H-pyrazol-4-ylamine with a suitable cyclopropylating agent under controlled conditions. The resulting intermediate is then reacted with methanamine to introduce the amine group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.
Scientific Research Applications
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be employed in the manufacture of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism by which trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride: can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of cyclopropyl and pyrazole moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMRRUXAPTOMO-OQUWVHHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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